molecular formula C11H9F2NO2 B15261731 3-Ethyl-5,7-difluoro-1H-indole-2-carboxylic acid

3-Ethyl-5,7-difluoro-1H-indole-2-carboxylic acid

Cat. No.: B15261731
M. Wt: 225.19 g/mol
InChI Key: ZOELBLAOLAZHCN-UHFFFAOYSA-N
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Description

3-Ethyl-5,7-difluoro-1H-indole-2-carboxylic acid is a derivative of indole, a fundamental scaffold in many biologically active molecules. Indole derivatives are known for their diverse applications in pharmaceuticals and organic synthesis

Preparation Methods

The synthesis of indole derivatives, including 3-Ethyl-5,7-difluoro-1H-indole-2-carboxylic acid, can be achieved through various methods. One such method is the carboxylic acid catalyzed three-component aza-Friedel-Crafts reaction, which allows for the formation of 3-substituted indoles in water. Another common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole structure .

Chemical Reactions Analysis

Indole derivatives, including 3-Ethyl-5,7-difluoro-1H-indole-2-carboxylic acid, undergo various chemical reactions such as electrophilic substitution, oxidation, and reduction. Common reagents used in these reactions include methanesulfonic acid, p-toluenesulfonic acid, and N,N-dimethylmethylene ammonium chloride . Major products formed from these reactions include benzofuroindoles and diindole-2-carboxylates .

Scientific Research Applications

Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These diverse biological activities make 3-Ethyl-5,7-difluoro-1H-indole-2-carboxylic acid a compound of interest for researchers in fields such as chemistry, biology, medicine, and industry.

Mechanism of Action

The mechanism of action of indole derivatives involves their interaction with various molecular targets and pathways. For example, indole and its derivatives maintain intestinal homeostasis and impact liver metabolism and the immune response by activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules. These interactions highlight the compound’s potential in modulating biological processes.

Comparison with Similar Compounds

Similar compounds to 3-Ethyl-5,7-difluoro-1H-indole-2-carboxylic acid include other indole derivatives such as 5,7-difluoro-3-methyl-1H-indole-2-carboxylic acid and 1H-indole-3-carbaldehyde These compounds share the indole scaffold but differ in their substituents, which can lead to variations in their biological activities and applications

Properties

Molecular Formula

C11H9F2NO2

Molecular Weight

225.19 g/mol

IUPAC Name

3-ethyl-5,7-difluoro-1H-indole-2-carboxylic acid

InChI

InChI=1S/C11H9F2NO2/c1-2-6-7-3-5(12)4-8(13)9(7)14-10(6)11(15)16/h3-4,14H,2H2,1H3,(H,15,16)

InChI Key

ZOELBLAOLAZHCN-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC2=C1C=C(C=C2F)F)C(=O)O

Origin of Product

United States

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